molecular formula C15H20N2O B3075190 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1027844-65-0

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B3075190
CAS RN: 1027844-65-0
M. Wt: 244.33 g/mol
InChI Key: KUSFQCKPCOMDAD-UHFFFAOYSA-N
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Description

“2-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the molecular formula C15H20N2O . It has a molecular weight of 244.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20N2O/c18-14-10-15 (12-16-14)6-8-17 (9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2, (H,16,18) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Antihypertensive Activity : A study synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and evaluated them as antihypertensive agents. The compounds showed activity as alpha-adrenergic blockers with potential for treating high blood pressure (Caroon et al., 1981).

  • Synthesis Methods : Research on the synthesis of azaspiro[4.5]decane systems, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, has been documented. This involves oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).

  • Receptor Antagonist Properties : A study described the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including 2-benzyl-2,8-diazaspiro[4.5]decan-3-one derivatives, and their binding affinities as tachykinin NK2 receptor antagonists. These compounds showed potential in treating bronchoconstriction (Smith et al., 1995).

  • Cholinergic Activity : A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones were synthesized and tested for cholinergic activity. Preliminary data indicated these compounds lacked significant cholinergic properties (Cignarella et al., 1993).

  • T-Type Calcium Channel Antagonists : Research into 2,8-diazaspiro[4.5]decan-1-ones as T-type calcium channel antagonists was conducted, hypothesizing that these compounds could approximate a 5-feature T-type pharmacophore model. They were found to be potent inhibitors of T-type calcium channels (Fritch & Krajewski, 2010).

  • CCR4 Antagonists : A study synthesized 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists with the ability to induce receptor endocytosis. This property is rare for small molecule antagonists of chemokine receptors (Shukla et al., 2016).

  • Neural Calcium Uptake Inhibition : Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on neural calcium uptake and protective effects against brain edema and memory deficits (Tóth et al., 1997).

  • Prolyl Hydroxylase Domain-Containing Protein 2 Inhibitors : A novel complex crystal structure of the PHD2 enzyme with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, was discovered. This led to insights into novel interactions with the enzyme (Deng et al., 2013).

  • Soluble Epoxide Hydrolase Inhibitors : Research identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent soluble epoxide hydrolase inhibitors and orally active agents for treating hypertension (Kato et al., 2013).

  • TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective TYK2/JAK1 inhibitors, showing promise for the treatment of inflammatory bowel disease (Yang et al., 2022).

Mechanism of Action

While the specific mechanism of action for “2-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is not mentioned in the sources, similar compounds have been studied for their role in programmed cell death or necroptosis . Necroptosis is a type of cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

While specific future directions for “2-Benzyl-2,8-diazaspiro[4.5]decan-3-one” are not mentioned in the sources, the study and development of similar compounds continue to be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSFQCKPCOMDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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